Welcome to the BenchChem Online Store!
molecular formula C26H27N5O2 B1675609 LY2109761 CAS No. 700874-71-1

LY2109761

Cat. No. B1675609
M. Wt: 441.5 g/mol
InChI Key: IHLVSLOZUHKNMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CS(=O)(=O)OCCOc1ccc2c(-c3c(-c4ccccn4)nn4c3CCC4)ccnc2c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:33]1[CH2:34][O:35][CH2:36][CH2:37][NH:38]1.[n:1]1[c:2](-[c:7]2[c:8](-[c:15]3[cH:16][cH:17][n:18][c:19]4[cH:20][c:21]([O:25][CH2:26][CH2:27][O:28][S:29]([CH3:30])(=[O:31])=[O:32])[cH:22][cH:23][c:24]34)[c:9]3[n:10]([n:11]2)[CH2:12][CH2:13][CH2:14]3)[cH:3][cH:4][cH:5][cH:6]1>>[n:1]1[c:2](-[c:7]2[c:8](-[c:15]3[cH:16][cH:17][n:18][c:19]4[cH:20][c:21]([O:25][CH2:26][CH2:27][N:38]5[CH2:33][CH2:34][O:35][CH2:36][CH2:37]5)[cH:22][cH:23][c:24]34)[c:9]3[n:10]([n:11]2)[CH2:12][CH2:13][CH2:14]3)[cH:3][cH:4][cH:5][cH:6]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C1COCCN1
Name
CS(=O)(=O)OCCOc1ccc2c(-c3c(-c4ccccn4)nn4c3CCC4)ccnc2c1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CS(=O)(=O)OCCOc1ccc2c(-c3c(-c4ccccn4)nn4c3CCC4)ccnc2c1

Outcomes

Product
Name
Type
product
Smiles
c1ccc(-c2nn3c(c2-c2ccnc4cc(OCCN5CCOCC5)ccc24)CCC3)nc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.